molecular formula C18H16ClN3O4 B11301196 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11301196
M. Wt: 373.8 g/mol
InChI Key: NPAADPHJKJXDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves the coupling of the oxadiazole derivative with 2-(2-methoxyphenoxy)propanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can be compared with other oxadiazole derivatives, such as:

    N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide: Similar structure but with a different position of the chlorine atom.

    N-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide: Similar structure but with a bromine atom instead of chlorine.

    N-[5-(3-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

These compounds may exhibit different biological activities and properties due to the variations in their chemical structures.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C18H16ClN3O4/c1-11(25-15-9-4-3-8-14(15)24-2)16(23)20-18-21-17(26-22-18)12-6-5-7-13(19)10-12/h3-11H,1-2H3,(H,20,22,23)

InChI Key

NPAADPHJKJXDBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC(=N1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.